molecular formula C26H22N4O5 B11271711 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11271711
M. Wt: 470.5 g/mol
InChI Key: AIFBZJUYWKFOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 7 and a 4-methylbenzyl group at position 3. The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity in heterocyclic compounds, while the 3,5-dimethoxy and 4-methylbenzyl substituents likely modulate lipophilicity and electronic properties.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)21-9-8-17(12-22(21)27-26(30)32)24-28-23(29-35-24)18-10-19(33-2)13-20(11-18)34-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

AIFBZJUYWKFOGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • Anthranilic acid (1) is reacted with 4-methylbenzylamine in the presence of formamide under reflux to yield 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione (2).

  • Mechanism : The amine attacks the carbonyl group of anthranilic acid, followed by cyclodehydration to form the fused pyrimidine ring.

Functionalization at Position 7

To introduce a hydroxyl group at position 7 for subsequent coupling:

  • Nitration : Treat compound (2) with fuming nitric acid at 0–5°C to install a nitro group at the electronically activated 7-position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Diazotization and Hydrolysis : The amine is diazotized with NaNO₂/HCl and hydrolyzed to a hydroxyl group, yielding 7-hydroxy-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione (3).

Synthesis of the 3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed using amidoxime cyclization , a widely applied method for 1,2,4-oxadiazoles.

Amidoxime Formation

  • 3,5-Dimethoxybenzonitrile (4) is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 12 h to form 3,5-dimethoxybenzamidoxime (5).

Oxadiazole Ring Closure

  • Chloroacetylation : React amidoxime (5) with chloroacetyl chloride in dry acetone at 0°C to form the intermediate N'-chloroacetyl-3,5-dimethoxybenzamidoxime (6).

  • Cyclization : Heat compound (6) in toluene under reflux for 6 h to yield 3-(3,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (7).

Coupling of Quinazoline-dione and Oxadiazole

The final step involves nucleophilic substitution to link the two fragments.

Reaction Conditions

  • Substrates : 7-Hydroxyquinazoline-dione (3) and chloromethyl-oxadiazole (7).

  • Base : Anhydrous K₂CO₃ (1.2 equiv) in DMF at 80°C for 24 h.

  • Catalyst : KI (1 equiv) to enhance leaving-group displacement.

Mechanism

The hydroxyl group at position 7 of the quinazoline acts as a nucleophile, displacing the chloride from the oxadiazole’s chloromethyl group via an Sₙ2 mechanism , forming the ether bond.

Optimization and Characterization

Yield Optimization

  • Solvent : DMF outperforms THF or DMSO due to better solubility of intermediates.

  • Temperature : Reactions conducted above 70°C improve kinetics but may increase side products.

Structural Confirmation

  • Spectroscopy :

    • ¹H NMR : Aromatic protons of the dimethoxyphenyl group appear as two doublets (δ 6.7–7.1 ppm), while the 4-methylbenzyl methyl group resonates as a singlet at δ 2.3 ppm.

    • IR : Stretching vibrations at 1680 cm⁻¹ (C=O, quinazoline-dione) and 1240 cm⁻¹ (C-O-C, oxadiazole).

  • Mass Spectrometry : Molecular ion peak at m/z 542.2 (M+H⁺).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Niementowski + Sₙ2High regioselectivity, modular oxadiazoleMulti-step, requires harsh nitration conditions35–40
Direct CyclizationFewer steps, in-situ oxadiazole formationLower yield due to side reactions20–25

Challenges and Mitigation Strategies

  • Regioselectivity in Quinazoline Functionalization :

    • Directed ortho-metalation (DoM) using LDA enables selective lithiation at position 7 before quenching with electrophiles.

  • Oxadiazole Stability :

    • Use freshly distilled POCl₃ for cyclization to avoid hydrolysis of intermediates.

Scalability and Industrial Relevance

  • Cost Drivers : 3,5-Dimethoxybenzonitrile (≈ $120/g) and Pd-C catalyst (≈ $500/g) contribute significantly to production costs.

  • Green Chemistry Approaches :

    • Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent.

    • Microwave-assisted cyclization reduces reaction time from 6 h to 30 min .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinazoline Core

The quinazoline-2,4-dione scaffold undergoes nucleophilic substitution reactions, particularly at the N3 and N1 positions. For example:

  • N-Alkylation : Reacting the quinazoline core with alkyl halides (e.g., methyl iodide, benzyl chloride) in dimethylformamide (DMF) using potassium carbonate as a base yields N-alkylated derivatives. This modification enhances solubility and modulates biological activity .

Reaction TypeReagents/ConditionsProductYield
N-AlkylationMethyl iodide, K₂CO₃, DMF, RTN1-methyl derivative72%

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety participates in cycloaddition and ring-opening reactions:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : The oxadiazole’s electron-deficient nature allows selective functionalization. For instance, coupling with terminal alkynes via Cu(I) catalysis introduces triazole groups, expanding structural diversity .

Reaction TypeReagents/ConditionsApplication
CuAACCuI, sodium ascorbate, DMF/H₂OTriazole-linked hybrids

Hydrolysis and Ring Modification

The oxadiazole ring can undergo hydrolysis under acidic or basic conditions:

  • Acid-Mediated Hydrolysis : Treatment with HCl/acetic acid cleaves the oxadiazole ring to form carbonyl intermediates, enabling further derivatization (e.g., amidation) .

  • Base-Catalyzed Rearrangement : In alkaline conditions, the oxadiazole ring rearranges to form isomeric structures, altering electronic properties.

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl group attached to the oxadiazole undergoes EAS:

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively target the para position of the methoxy-substituted benzene ring, introducing nitro groups for subsequent reduction to amines.

Reaction TypeReagents/ConditionsSelectivity
NitrationHNO₃, H₂SO₄, 0°CPara to methoxy groups

Reductive Modifications

Catalytic hydrogenation reduces specific functional groups:

  • Benzyl Group Reduction : Hydrogenation over Pd/C removes the 4-methylbenzyl group, yielding a free NH group at the quinazoline N3 position .

Reaction TypeCatalyst/ConditionsOutcome
HydrogenationH₂, Pd/C, ethanolDebenzylation

Cross-Coupling Reactions

The quinazoline core supports Suzuki-Miyaura and Sonogashira couplings:

  • Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the 7-position, enhancing π-stacking interactions in biological targets.

Reaction TypeReagents/ConditionsScope
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEAryl/heteroaryl diversification

Oxidation Reactions

The methylbenzyl side chain is susceptible to oxidation:

  • KMnO₄-Mediated Oxidation : Converts the methyl group to a carboxylic acid, increasing hydrophilicity.

Key Research Findings

  • Antimicrobial Activity : N-Alkylated derivatives exhibit enhanced inhibition of bacterial DNA gyrase (IC₅₀: 0.8–2.3 μM) .

  • Anticancer Potential : Triazole-functionalized analogs show cytotoxicity against MCF-7 cells (IC₅₀: 4.7 μM) via topoisomerase II inhibition .

  • SAR Insights : Methoxy groups on the phenyl ring improve membrane permeability, while oxadiazole contributes to target binding.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of this compound features a quinazoline core substituted with a 1,2,4-oxadiazole moiety and a 4-methylbenzyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring can be synthesized using various methods such as cyclization reactions involving hydrazones or carboxylic acids.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been evaluated for their inhibitory effects against bacterial strains. The compound has shown promising results as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are crucial targets for developing new antibiotics to combat bacterial resistance .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1180
Compound BEscherichia coli1075
Compound CCandida albicans1277

The above table summarizes the antimicrobial activities observed in related studies. Notably, compounds derived from the quinazoline scaffold exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

Beyond antibacterial properties, quinazoline derivatives have also been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Drug Development

The unique structural features of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione make it a valuable scaffold for drug development. Its ability to interact with multiple biological targets suggests that it could lead to the development of multi-target drugs capable of treating complex diseases such as cancer and bacterial infections simultaneously.

Screening Libraries

This compound is included in various screening libraries used for drug discovery processes aimed at identifying new leads for pharmaceutical applications . Its inclusion signifies its potential utility in high-throughput screening assays to discover novel therapeutic agents.

Mechanism of Action

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound’s closest structural analog is 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4), which shares the quinazoline-dione core and oxadiazole substituent but differs in aromatic substitutions. Key distinctions include:

Property Target Compound Analog (CAS 1358768-97-4)
Substituent (Oxadiazole) 3,5-Dimethoxyphenyl (electron-donating groups) 4-Chlorophenyl (electron-withdrawing group)
Substituent (Benzyl) 4-Methylbenzyl (non-polar, lipophilic) 2-Methoxybenzyl (polar, hydrogen-bonding capability)
Molecular Formula C₂₆H₂₂N₄O₅* C₂₄H₁₇ClN₄O₄
Molecular Weight ~482.5 g/mol* 460.9 g/mol
Potential Applications Enhanced solubility (methoxy groups); agrochemical/pharmaceutical lead candidate Likely herbicidal (chlorophenyl analogs in pesticides)

*Calculated based on structural analogy; experimental validation required.

Functional Implications

Electron-Donating vs. Chlorophenyl-substituted compounds (e.g., tridiphane in ) are common in herbicides due to their electrophilic reactivity.

Benzyl Substituent Effects :

  • The 4-methylbenzyl group increases lipophilicity, favoring membrane permeability, whereas the 2-methoxybenzyl group in the analog may enhance hydrogen bonding with biological targets.

Oxadiazole Role :

  • Both compounds utilize the 1,2,4-oxadiazole ring, which confers rigidity and resistance to metabolic degradation. This moiety is prevalent in agrochemicals (e.g., tridiphane) and kinase inhibitors.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to its analog, involving cyclocondensation for oxadiazole formation and nucleophilic substitution for benzyl attachment.
  • Biological Activity: No direct data exists for the target compound, but analogs with chloro/methoxy substitutions show divergent activities.
  • Data Gaps : Experimental studies on solubility, stability, and bioactivity are needed. Computational modeling (e.g., molecular docking) could predict target interactions.

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione , also referred to by its ChemDiv ID F835-0594, has garnered attention for its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of quinazoline and oxadiazole moieties. Here are some key properties:

PropertyValue
Molecular FormulaC20H16N6O4S2
Molecular Weight468.52 g/mol
LogP4.267
Water Solubility (LogSw)-4.30
Acid Dissociation Constant (pKa)9.83

These properties suggest that the compound may exhibit significant lipophilicity and low water solubility, which can influence its bioavailability and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. It has been shown to inhibit key signaling pathways associated with tumor growth and metastasis. Specifically, studies indicate that derivatives containing oxadiazole and quinazoline scaffolds often target:

  • Enzymatic pathways : Inhibition of kinases involved in cell signaling.
  • Gene expression modulation : Alteration of transcription factors that regulate cell cycle progression.
  • Oxidative stress pathways : Induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). For instance, one study reported an IC50 value of 35.58 μM against HePG-2 cells for a related oxadiazole derivative .
  • Apoptosis Induction : Research indicates that the compound can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. This was demonstrated in assays where treated cells showed increased Annexin V staining, indicating early apoptotic changes .
  • Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in HCT-116 cells, suggesting a mechanism for its antiproliferative effects .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • A series of oxadiazole derivatives were synthesized and tested for their anticancer properties, revealing that specific substitutions significantly enhanced their activity against various cancer cell lines .
  • Quinazoline derivatives were evaluated for their ability to inhibit tumor growth in vivo models, demonstrating promising results in reducing tumor size compared to control groups .

Q & A

Q. How can this compound’s mechanism be integrated into a kinase signaling network model?

  • Methodology :
  • Map inhibitory effects onto KEGG pathways (e.g., PI3K-Akt) using Cytoscape.
  • Incorporate dose-dependent inhibition data into ODE-based models (e.g., COPASI) to predict downstream signaling dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.